3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a dichlorophenyl group, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The piperazine ring and the dichlorophenyl group are known to interact with various receptors and enzymes, modulating their activity. The chromenone moiety may also play a role in the compound’s biological effects by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares the dichlorophenyl and piperazine components but differs in the presence of an oxadiazole ring.
2,3-Dichlorophenylpiperazine: A simpler compound that lacks the chromenone moiety but retains the dichlorophenyl and piperazine groups.
Uniqueness
3-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is unique due to its combination of a piperazine ring, a dichlorophenyl group, and a chromenone moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-18-4-2-3-13-11-15(21(27)29-19(13)18)20(26)25-9-7-24(8-10-25)17-12-14(22)5-6-16(17)23/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODISXMILYBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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